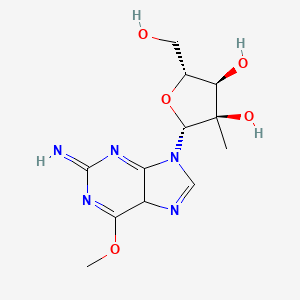
6-Fluoro-2-methylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-methylquinazolin-4-amine is a heterocyclic organic compound characterized by the presence of a quinazoline ring substituted with a fluorine atom at the 6th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-fluorobenzonitrile with acetic anhydride, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing the mixture to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity, as well as implementing continuous flow processes to improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylquinazolin-4-amine involves its interaction with specific molecular targets. In the context of antimicrobial activity, the compound is believed to inhibit bacterial DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase IV. This leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
6-Fluoro-4-methylquinazolin-2-amine: This compound shares a similar quinazoline core but differs in the position of the methyl group.
Quinazolinone Derivatives: These compounds have a similar quinazoline ring structure but with different substituents, leading to varied biological activities
Uniqueness: 6-Fluoro-2-methylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine substitution at the 6th position enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8FN3 |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
6-fluoro-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H8FN3/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
KNDWUNDLJMQRNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl (12S,13aS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate](/img/structure/B12334445.png)

![tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B12334464.png)

![3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12334472.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentacontane](/img/structure/B12334475.png)
![10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester](/img/structure/B12334497.png)

